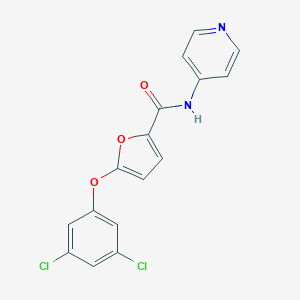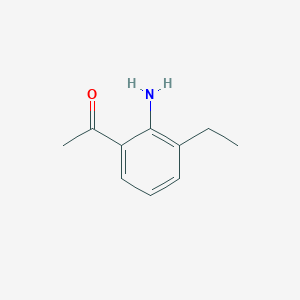
1-(2-Amino-3-ethylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-3-ethylphenyl)ethanone, also known as Methiopropamine (MPA), is a synthetic drug that belongs to the class of cathinones. It is a psychoactive substance that is commonly used as a research chemical due to its stimulant properties. MPA is structurally similar to methamphetamine and has been found to have similar effects on the central nervous system.
作用机制
The exact mechanism of action of MPA is not fully understood, but it is believed to work by blocking the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to increased levels of these neurotransmitters, which in turn leads to the stimulant effects of MPA.
Biochemical and Physiological Effects:
The use of MPA has been found to have several biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. MPA has also been found to increase the release of glucose and fatty acids into the bloodstream, leading to increased energy levels. Additionally, MPA has been found to have anxiogenic effects, which may be useful in the study of anxiety disorders.
实验室实验的优点和局限性
MPA has several advantages as a research chemical. It is relatively easy to synthesize and has a well-documented synthesis method. MPA is also relatively stable and can be stored for long periods of time without degradation. However, there are also limitations to the use of MPA in lab experiments. It has been found to be highly addictive and can lead to dependence with prolonged use. Additionally, the use of MPA in lab experiments may be limited due to its potential for abuse and the lack of information on its long-term effects.
未来方向
There are several future directions for the study of MPA. One area of research is the study of the long-term effects of MPA use. This may include studies on the potential for addiction and dependence, as well as the effects of prolonged use on the brain and other physiological systems. Another area of research is the development of new treatments for ADHD and narcolepsy based on the stimulant properties of MPA. Additionally, the study of the anxiogenic effects of MPA may lead to new treatments for anxiety disorders.
合成方法
The synthesis of MPA involves the reaction of 2-amino-3-ethylphenol with ethyl acetate in the presence of an acid catalyst. The resulting product is then purified through recrystallization to obtain pure MPA. This synthesis method has been well-documented in the literature and is commonly used for the production of MPA for research purposes.
科学研究应用
MPA has been widely used in scientific research due to its stimulant properties. It has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to increased alertness and focus. MPA has also been found to have anxiogenic effects, which may be useful in the study of anxiety disorders. Additionally, MPA has been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
属性
CAS 编号 |
108562-67-0 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC 名称 |
1-(2-amino-3-ethylphenyl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-3-8-5-4-6-9(7(2)12)10(8)11/h4-6H,3,11H2,1-2H3 |
InChI 键 |
HOPFAICNATWMLI-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)C(=O)C)N |
规范 SMILES |
CCC1=C(C(=CC=C1)C(=O)C)N |
其他 CAS 编号 |
108562-67-0 |
同义词 |
Ethanone, 1-(2-amino-3-ethylphenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



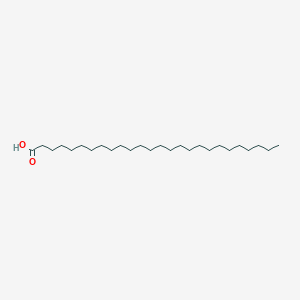

![18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione](/img/structure/B28574.png)
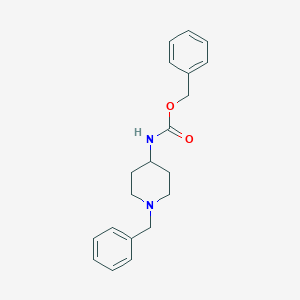
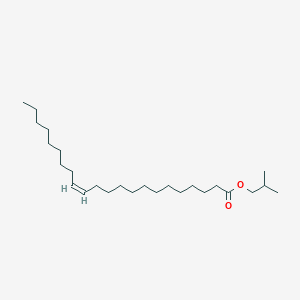
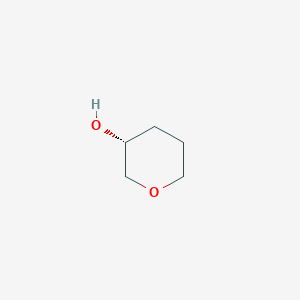
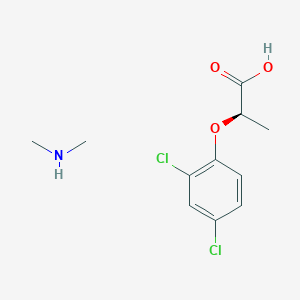

![1,3,5-Benzenetriol, 2-[(4-aminophenyl)sulfonyl]-](/img/structure/B28594.png)
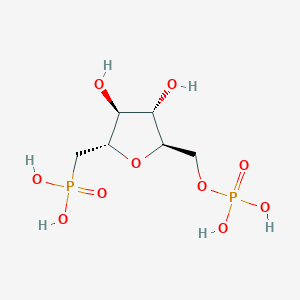
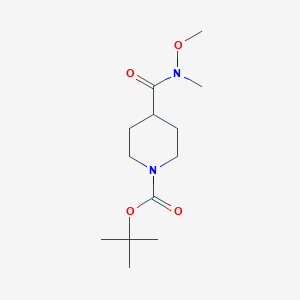
![Morpholine, 4-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B28607.png)
